molecular formula C25H23N5O5 B11459788 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,6-dioxo-4,5,6,7-tetrahydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl]acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,6-dioxo-4,5,6,7-tetrahydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl]acetamide

Cat. No.: B11459788
M. Wt: 473.5 g/mol
InChI Key: MADZMKASHCAONI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,6-dioxo-4,5,6,7-tetrahydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl]acetamide” is a complex organic compound that features multiple fused ring systems and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,6-dioxo-4,5,6,7-tetrahydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl]acetamide” typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the 1,4-benzodioxin ring system through cyclization reactions.
  • Construction of the isoquinoline moiety via Pictet-Spengler or Bischler-Napieralski reactions.
  • Assembly of the pyrrolo[2,3-d]pyrimidine core through condensation reactions.
  • Final coupling of the acetamide group to the assembled core structure.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include:

  • Use of high-pressure reactors for cyclization steps.
  • Employment of catalytic systems to enhance reaction rates.
  • Implementation of purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,6-dioxo-4,5,6,7-tetrahydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl]acetamide” can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Use of nucleophiles or electrophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biology, the compound may serve as a probe to study biological processes or as a lead compound in drug discovery. Its interactions with biological targets can provide insights into cellular functions and disease mechanisms.

Medicine

In medicine, the compound may have potential therapeutic applications. It could be investigated for its efficacy in treating various diseases, such as cancer, neurological disorders, or infectious diseases.

Industry

In industry, the compound may be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure can impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,6-dioxo-4,5,6,7-tetrahydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl]acetamide” involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the targets and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,6-dioxo-4,5,6,7-tetrahydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl]acetamide: shares structural similarities with other compounds containing benzodioxin, isoquinoline, and pyrrolo[2,3-d]pyrimidine moieties.

Uniqueness

The uniqueness of this compound lies in its specific combination of these moieties, which may confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C25H23N5O5

Molecular Weight

473.5 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-4,6-dioxo-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl]acetamide

InChI

InChI=1S/C25H23N5O5/c31-20(26-16-5-6-18-19(11-16)35-10-9-34-18)12-17-21-22(27-23(17)32)28-25(29-24(21)33)30-8-7-14-3-1-2-4-15(14)13-30/h1-6,11,17H,7-10,12-13H2,(H,26,31)(H2,27,28,29,32,33)

InChI Key

MADZMKASHCAONI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC4=C(C(C(=O)N4)CC(=O)NC5=CC6=C(C=C5)OCCO6)C(=O)N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.